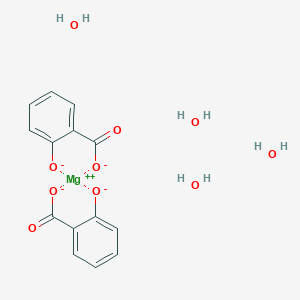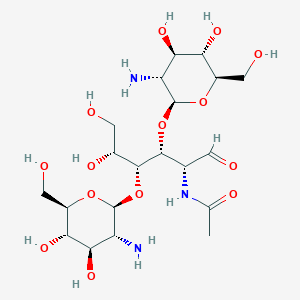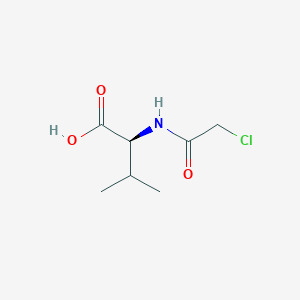
3-氯苯甲醚
描述
3-Chloroanisole (3CA) is a chemical compound that has been studied for its potential use in overcharge protection of Li-ion cells. It has been observed to be very effective in preventing voltage increase beyond a certain threshold during overcharging reactions, which is attributed to the decomposition of 3CA and the subsequent formation of a conducting polymer film. This film acts to consume surplus current and inhibit voltage increase through a shunting effect .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 3-chloroanisole, they do discuss the synthesis of related compounds. For instance, the synthesis of 3-(dichloroacetyl)chromone, which is a building block for the synthesis of formylated purine isosteres, has been described. This synthesis involves the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one with dichloroacetyl chloride . Additionally, a method for the synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles via hypervalent iodine-mediated chlorooxidation has been developed, which could potentially be adapted for the synthesis of 3-chloroanisole .
Molecular Structure Analysis
The molecular structure and reactivity of chloroanisoles, including 3-chloroanisole, have been studied using density functional theory and ab initio molecular orbital calculations. These studies provide insights into the global reactivity of chloroanisoles through descriptors such as energy, hardness, chemical potential, electrophilicity index, and polarizability .
Chemical Reactions Analysis
3-Chloroanisole undergoes decomposition when used as an electrolyte additive in Li-ion cells, leading to the formation of a conducting polymer film. This reaction is crucial for its role in overcharge protection . In the context of metalation reactions, the stability of the chlorophenyl group in chloroanisoles, including 3-chloroanisole, has been assessed, indicating that metalation ortho to the methoxy group can be achieved under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloroanisole have been studied, including its standard molar enthalpies of formation in both the liquid and gaseous phases. These properties have been derived from experimental values obtained through combustion calorimetry and high-temperature microcalorimetry techniques . Additionally, the behavior of 3-chloroanisole in Li-ion cells during storage at various temperatures has been evaluated, showing that it does not lead to significant problems with rate capability, cycle life, and long-term storage behavior .
科学研究应用
-
Regioselective Synthesis of 4- and 7-Alkoxyindoles
- Summary of Application: 3-Chloroanisole is used as a starting reagent in the regioselective synthesis of 4- and 7-alkoxyindoles .
- Methods of Application: The process involves directed ortho-metalation followed by two palladium-catalyzed processes, a Sonogashira coupling, and a tandem amination/cyclization reaction .
- Results or Outcomes: This method allows for an efficient and regioselective synthesis of 4- and 7-alkoxyindoles from commercially available starting materials such as 3-halophenols and 3-chloroanisole .
-
Overcharging Protection of Li-ion Cell
-
Overcharge Protection of a Li-ion Cell
- Summary of Application: 3-Chloroanisole is used as an electrolyte additive for the overcharging protection of Li-ion cells .
- Methods of Application: During overcharging, the cell voltage does not increase beyond 5.3V, as opposed to other aromatic compounds that showed a voltage shoot-up to 12V. This behavior is due to the 3CA decomposition and the formation of conducting polymer film within the separator and at the cathode/electrolyte interface, which consumes the surplus current and inhibits the voltage increase through the shunting effect .
- Results or Outcomes: The use of 3CA did not lead to any problems with rate capability, cycle life, and long-term storage behavior at 50 and 70°C. Furthermore, during storage at 90°C for 4 and 24h, electrolyte with 3CA in a Li-ion cell showed a similar increase of cell thickness as a cell without 3CA .
-
Indoor Air Quality
安全和危害
3-Chloroanisole is classified as a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical .
Relevant Papers Several papers have been published on 3-Chloroanisole. One paper discusses the lithium-mediated alumination of 3-iodoanisole . Another paper discusses the use of 3-Chloroanisole as an electrolyte additive for overcharge protection of a Li-ion cell .
属性
IUPAC Name |
1-chloro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKILTJWFRTXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062667 | |
| Record name | Benzene, 1-chloro-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroanisole | |
CAS RN |
2845-89-8 | |
| Record name | 3-Chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)




![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)

